molecular formula C15H24N2O4 B15351527 tert-Butyl ((1r,3s,5R,7S)-3-Nitroadamantan-1-yl)carbamate

tert-Butyl ((1r,3s,5R,7S)-3-Nitroadamantan-1-yl)carbamate

Cat. No.: B15351527
M. Wt: 296.36 g/mol
InChI Key: UNQMFBBLYFPSMO-MPLXBHQASA-N
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Description

tert-Butyl ((1r,3s,5R,7S)-3-Nitroadamantan-1-yl)carbamate is a synthetic compound derived from adamantane, which is a polycyclic hydrocarbon known for its stability and rigid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1r,3s,5R,7S)-3-Nitroadamantan-1-yl)carbamate typically involves the nitration of adamantane, followed by the introduction of the tert-butyl carbamate group. Key steps include:

  • Nitration of Adamantane: : Utilizing nitric acid in the presence of a sulfuric acid catalyst under controlled temperature conditions.

  • Formation of tert-Butyl Carbamate: : Reacting the nitrated adamantane with tert-butyl isocyanate under basic conditions, typically employing a solvent like dichloromethane.

Industrial Production Methods

For large-scale production, continuous flow synthesis might be employed to enhance yield and purity. This approach ensures precise control over reaction parameters, reducing the risk of by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The nitro group in the compound can undergo reduction to form amino derivatives.

  • Reduction: : The tert-butyl carbamate group can be hydrolyzed under acidic conditions.

  • Substitution: : The adamantane core can undergo various substitution reactions due to its stable structure.

Common Reagents and Conditions

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

  • Hydrolysis: : Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

  • Substitution: : Electrophilic or nucleophilic reagents depending on the desired substitution pattern.

Major Products

  • Amino Adamantane Derivatives: : From the reduction of the nitro group.

  • Free Amine and tert-Butanol: : From the hydrolysis of the carbamate group.

Scientific Research Applications

Chemistry

The compound serves as an intermediate in organic synthesis, facilitating the preparation of various functionalized adamantane derivatives.

Biology

Research explores its potential as a pharmacophore in drug design, particularly due to the stability and unique structural features of the adamantane scaffold.

Medicine

Investigated for antiviral and anticancer properties, with modifications aimed at enhancing bioavailability and target specificity.

Industry

Used as a building block in the synthesis of advanced materials, such as polymers with enhanced mechanical properties and thermal stability.

Mechanism of Action

Molecular Targets

The compound exerts its effects through interactions with specific molecular targets, influenced by the presence of the nitro and carbamate groups.

Pathways Involved

  • Biochemical Pathways: : In drug design, it may modulate enzyme activity or receptor binding due to its rigid structure.

  • Chemical Pathways: : In materials science, it contributes to the formation of stable cross-linked networks in polymers.

Comparison with Similar Compounds

Unique Features

The combination of a nitro group and tert-butyl carbamate on the adamantane core sets it apart, offering distinct reactivity and stability.

Similar Compounds

  • Amantadine: : A structurally related compound known for its antiviral properties.

  • Memantine: : Used in the treatment of neurological conditions, shares the adamantane core.

  • Tricyclo[3.3.1.1(3,7)]decane Derivatives: : Compounds with a similar polycyclic structure but different functional groups.

Each of these compounds provides insights into the versatility and potential of adamantane derivatives in various applications.

Properties

Molecular Formula

C15H24N2O4

Molecular Weight

296.36 g/mol

IUPAC Name

tert-butyl N-[(5S,7R)-3-nitro-1-adamantyl]carbamate

InChI

InChI=1S/C15H24N2O4/c1-13(2,3)21-12(18)16-14-5-10-4-11(6-14)8-15(7-10,9-14)17(19)20/h10-11H,4-9H2,1-3H3,(H,16,18)/t10-,11+,14?,15?

InChI Key

UNQMFBBLYFPSMO-MPLXBHQASA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC12C[C@H]3C[C@@H](C1)CC(C3)(C2)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)NC12CC3CC(C1)CC(C3)(C2)[N+](=O)[O-]

Origin of Product

United States

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